N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-fluorobenzamide
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Overview
Description
N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-fluorobenzamide is a complex organic compound that features a benzothiazole ring, a fluorobenzamide moiety, and a carbamothioyl group
Preparation Methods
The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-fluorobenzamide typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . Industrial production methods may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of dyes and as a component in nonlinear optics.
Mechanism of Action
The mechanism of action of N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. The fluorobenzamide moiety can enhance the compound’s binding affinity and specificity . The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
1,3-Benzothiazole: A simpler structure with similar chemical properties.
2-Mercaptobenzothiazole: Used in the vulcanization of rubber.
Benzoxazole: Substitutes an oxygen atom for the sulfur atom in the benzothiazole ring. N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can enhance its chemical stability and biological activity.
Properties
IUPAC Name |
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3OS2/c1-13-6-7-15(21-24-17-4-2-3-5-19(17)29-21)12-18(13)25-22(28)26-20(27)14-8-10-16(23)11-9-14/h2-12H,1H3,(H2,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXLPFNSQUHIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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